Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate oxalate
Overview
Description
Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate oxalate is a complex organic compound with a unique structure that combines a piperidine ring with a pyrrolidine ring, linked by a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate oxalate typically involves multiple steps, starting with the preparation of the piperidine and pyrrolidine rings. These rings are then linked via a benzyl group, followed by the addition of a methyl ester group. The final step involves the formation of the oxalate salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that maximize efficiency and minimize costs. This often involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate oxalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives of the original compound.
Scientific Research Applications
Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate oxalate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate oxalate can be compared with other similar compounds, such as:
Methyl 3-(1-benzyl-4-piperidin-1-ylpiperidin-3-yl)propanoate: This compound lacks the pyrrolidine ring, which may affect its chemical reactivity and biological activity.
Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)butanoate: This compound has a butanoate group instead of a propanoate group, which may influence its physical properties and reactivity.
Methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate hydrochloride: This compound is the hydrochloride salt form, which may affect its solubility and stability.
Properties
IUPAC Name |
methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2.C2H2O4/c1-24-20(23)10-9-18-16-21(15-17-7-3-2-4-8-17)14-11-19(18)22-12-5-6-13-22;3-1(4)2(5)6/h2-4,7-8,18-19H,5-6,9-16H2,1H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFHBFKCDXLYTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CN(CCC1N2CCCC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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